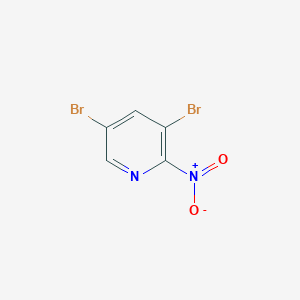

3,5-Dibromo-2-nitropyridine

説明

The exact mass of the compound 3,5-Dibromo-2-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dibromo-2-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHYCCSVMBUDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360903 | |

| Record name | 3,5-dibromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610261-34-2 | |

| Record name | 3,5-dibromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dibromo-2-nitropyridine physical properties

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two bromine atoms and the electron-withdrawing nitro group, make it a versatile intermediate in the synthesis of more complex heterocyclic compounds.[1] This reactivity is particularly valuable in the development of novel pharmaceuticals, including anti-cancer agents, and in the agrochemical sector for creating targeted pesticides and herbicides.[1] A comprehensive understanding of its physical properties is therefore essential for its safe handling, effective use in reactions, purification, and formulation. This guide provides a detailed overview of the core physical characteristics of 3,5-Dibromo-2-nitropyridine, supported by established experimental methodologies and safety protocols.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 3,5-Dibromo-2-nitropyridine are summarized below. This data is critical for laboratory-scale synthesis, reaction optimization, and material management.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [2][3][4] |

| Molecular Weight | 281.89 g/mol | [2][3][4] |

| Appearance | Pale yellow crystalline solid | [2][5] |

| Melting Point | 71 - 80 °C | [2] |

| 77 - 77.5 °C | [5] | |

| Boiling Point | 288.5 °C (at 760 mmHg) | [5] |

| CAS Number | 610261-34-2 | [2][4] |

| InChI | InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | [6] |

| InChIKey | KVHYCCSVMBUDPH-UHFFFAOYSA-N | [5] |

| SMILES | C1=C(C=NC(=C1Br)[O-])Br | [5] |

Spectroscopic and Structural Characterization

While comprehensive, peer-reviewed spectral data is not widely published, the structure of 3,5-Dibromo-2-nitropyridine allows for the confident prediction of its key spectroscopic features. This theoretical analysis is indispensable for researchers performing structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons on the pyridine ring. The proton at position 4 (between the two bromine atoms) and the proton at position 6 would appear as distinct doublets due to coupling with each other.

-

¹³C NMR: The molecule possesses five chemically non-equivalent carbon atoms, which would result in five distinct signals in the ¹³C NMR spectrum. The chemical shifts would be significantly influenced by the attached electronegative bromine and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands for 3,5-Dibromo-2-nitropyridine include:

-

NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

-

Aromatic C=C and C=N Stretch: Medium to strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

-

Molecular Ion Peak: The mass spectrum would exhibit a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in a characteristic pattern for a dibrominated compound with three main peaks:

-

(M)+ at m/z ≈ 279.85 (containing two ⁷⁹Br isotopes)

-

(M+2)+ at m/z ≈ 281.85 (containing one ⁷⁹Br and one ⁸¹Br)

-

(M+4)+ at m/z ≈ 283.85 (containing two ⁸¹Br isotopes) The relative intensities of these peaks would be approximately 1:2:1. Predicted data for the [M+H]⁺ adduct is an m/z of 280.85558.[5]

-

Experimental Methodologies

The following sections describe standardized, self-validating protocols for determining the key physical properties of solid organic compounds like 3,5-Dibromo-2-nitropyridine.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 1 °C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range. The capillary method is a standard technique compliant with major pharmacopeias.[7][8]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 3,5-Dibromo-2-nitropyridine sample is completely dry. Pulverize a small amount into a fine powder.[4]

-

Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 1-2 mm.[4]

-

Initial Measurement (Rapid): Place the loaded capillary into a melting point apparatus. Heat rapidly (e.g., 5-10 °C per minute) to determine an approximate melting range. This prevents excessive time spent on precise measurements far from the melting point.[4]

-

Precise Measurement (Slow): Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - 3,5-dibromo-2-nitropyridine (C5H2Br2N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 3,5-DIBROMO-2-NITROPYRIDINE | VSNCHEM [vsnchem.com]

- 7. mt.com [mt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

3,5-Dibromo-2-nitropyridine chemical structure and IUPAC name

An In-depth Technical Guide to 3,5-Dibromo-2-nitropyridine: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and development, certain molecular frameworks consistently emerge as foundational to the synthesis of novel therapeutic agents. These "privileged structures" offer a versatile scaffold that can be chemically modified to interact with a wide range of biological targets. The pyridine ring is one such preeminent scaffold, present in numerous natural products and FDA-approved drugs.[1] Functionalized pyridines serve as critical building blocks for medicinal chemists. 3,5-Dibromo-2-nitropyridine is a prime example of a highly activated and versatile pyridine-based intermediate. Its unique arrangement of two bromine atoms and an electron-withdrawing nitro group provides multiple reaction sites, making it an essential building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2] This guide offers a comprehensive technical overview of its chemical identity, properties, synthesis, reactivity, and safety protocols, tailored for researchers and scientists in organic synthesis and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The formal nomenclature and structural representation of 3,5-Dibromo-2-nitropyridine are established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 3,5-Dibromo-2-nitropyridine[3]

Caption: Chemical structure of 3,5-Dibromo-2-nitropyridine.

Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 610261-34-2 | [2][4][5] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [2][3][4] |

| SMILES | C1=C(C=NC(=C1Br)[O-])Br | [3] |

| InChIKey | KVHYCCSVMBUDPH-UHFFFAOYSA-N |[3][6] |

Physicochemical Properties

The physical properties of 3,5-Dibromo-2-nitropyridine are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 281.89 g/mol | [2][4][7] |

| Appearance | Pale yellow crystalline solid | [2][8] |

| Melting Point | 71 - 80 °C | [2] |

| Boiling Point | 288.5 ± 35.0 °C (Predicted) | [8] |

| Storage Conditions | Store at 0-8 °C or under an inert atmosphere at room temperature. | [2][8][9] |

| Purity | ≥ 98% (GC) | [2][4] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-Dibromo-2-nitropyridine typically involves the electrophilic nitration of a pre-brominated pyridine precursor. The strong deactivating effect of both the pyridine nitrogen and the two bromine atoms makes this a challenging transformation that requires carefully controlled, potent nitrating conditions.

4.1 Synthetic Rationale

The most direct route is the nitration of 3,5-dibromopyridine. In this substrate, the pyridine nitrogen is a powerful deactivating group for electrophilic substitution. The bromine atoms are also deactivating but are ortho-, para-directing. The reaction requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (oleum), to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile. The substitution occurs preferentially at the 2-position, influenced by the electronic environment dictated by the ring nitrogen.

4.2 Experimental Protocol: Nitration of 3,5-Dibromopyridine (Illustrative)

This protocol is based on established methods for the nitration of deactivated pyridine rings.[10]

Materials:

-

3,5-Dibromopyridine

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly add 3,5-dibromopyridine to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.

-

Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the reaction mixture. The temperature must be strictly controlled to prevent runaway reactions.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a large volume of crushed ice. This step is highly exothermic and must be done with caution.

-

Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure 3,5-Dibromo-2-nitropyridine.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3,5-Dibromo-2-nitropyridine stems from the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

5.1 Core Reactivity

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine (NH₂) using standard reducing agents like SnCl₂, H₂/Pd-C, or iron in acetic acid. This introduces a key nucleophilic site and a common pharmacophore.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles.

-

Palladium-Catalyzed Cross-Coupling: Both bromine atoms can participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

5.2 Role as a Versatile Synthetic Intermediate

This compound is a valuable building block for creating libraries of compounds for drug screening.[2] It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[2] A specific documented application is its use as a reagent in the synthesis of 2-Amino-5-ethoxypyridine.[5][8]

Caption: Synthetic pathway illustrating the use of 3,5-Dibromo-2-nitropyridine as a scaffold.

Safety and Handling

3,5-Dibromo-2-nitropyridine is classified as an irritant and is harmful if swallowed.[4][11] Proper safety precautions are essential during its handling and use.

GHS Hazard Information [4]

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[11]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P264: Wash hands, eyes and face thoroughly after handling.[12]P280: Wear protective gloves/clothing and eye/face protection.[12]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Avoid inhalation of dust and contact with skin and eyes.[14]

Conclusion

3,5-Dibromo-2-nitropyridine is a synthetically valuable and highly functionalized chemical intermediate. Its well-defined structure, characterized by three distinct and chemoselectively addressable reactive sites, makes it a powerful tool for medicinal chemists and researchers in organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, enables its effective use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

3,5-dibromo-2-nitropyridine (C5H2Br2N2O2). PubChemLite. [Link]

-

3,5-DIBROMO-2-NITROPYRIDINE. precisionFDA. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

3,5-DIBROMO-2-NITROPYRIDINE. Chongqing Chemdad Co.. [Link]

-

2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Papaws. [Link]

-

2 5 Dibromo 3 Nitropyridine, 98%. IndiaMART. [Link]

-

3,5-dibroMo-2-nitropyridine. Wuhan Costan Biotechnology Co., Ltd. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

5-Bromo-3-methyl-2-nitropyridine. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 3,5-dibromo-2-nitropyridine (C5H2Br2N2O2) [pubchemlite.lcsb.uni.lu]

- 4. CAS 610261-34-2 | 3,5-Dibromo-2-nitropyridine - Synblock [synblock.com]

- 5. 3,5-DIBROMO-2-NITROPYRIDINE | 610261-34-2 [chemicalbook.com]

- 6. 3,5-dibroMo-2-nitropyridine-武汉科斯坦生物科技有限公司 [m.chemstan.net]

- 7. 3,5-DIBROMO-2-NITROPYRIDINE | VSNCHEM [vsnchem.com]

- 8. 3,5-DIBROMO-2-NITROPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 610261-34-2|3,5-Dibromo-2-nitropyridine|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 3,5-Dibromo-2-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-nitropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, arising from the presence of two bromine atoms and a nitro group on the pyridine scaffold, render it a versatile precursor for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group, activates the molecule for various chemical transformations, most notably nucleophilic aromatic substitution. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and applications of 3,5-Dibromo-2-nitropyridine, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 3,5-Dibromo-2-nitropyridine is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 610261-34-2 | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [2] |

| Molecular Weight | 281.89 g/mol | [2] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 71-80 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 3,5-Dibromo-2-nitropyridine is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The simplicity of the spectrum is a direct consequence of the molecule's substitution pattern.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents, with the carbon bearing the nitro group and the brominated carbons showing characteristic downfield shifts.

Mass Spectrometry (MS): The mass spectrum of 3,5-Dibromo-2-nitropyridine will display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight, with accompanying M+2 and M+4 peaks of predictable relative intensities.

Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and C-Br stretching frequencies.

Synthesis of 3,5-Dibromo-2-nitropyridine

While a direct, high-yield synthesis of 3,5-Dibromo-2-nitropyridine is not extensively documented in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on established pyridine chemistry. The most likely pathway involves the bromination of 2-aminopyridine followed by a Sandmeyer-type reaction to introduce the nitro group.

Proposed Synthetic Protocol

This proposed multi-step synthesis leverages common and well-understood organic transformations.

Figure 1: Proposed synthetic workflow for 3,5-Dibromo-2-nitropyridine.

Step 1: Dibromination of 2-Aminopyridine

-

Dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid.

-

Slowly add a solution of bromine (2 equivalents) in acetic acid to the reaction mixture at a controlled temperature (typically 0-10 °C) with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Collect the crude 2-amino-3,5-dibromopyridine by filtration, wash with water, and dry.[3][4] Purification can be achieved by recrystallization or column chromatography.

Step 2 & 3: Diazotization and Nitration

-

Suspend the 2-amino-3,5-dibromopyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the corresponding diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite in water and add a catalytic amount of copper(I) oxide.

-

Slowly add the cold diazonium salt solution to the sodium nitrite/copper oxide mixture. Effervescence (evolution of N₂) should be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3,5-Dibromo-2-nitropyridine by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The reactivity of 3,5-Dibromo-2-nitropyridine is dominated by the electronic properties of its substituents. The nitro group and the pyridine nitrogen atom strongly withdraw electron density from the ring, making it susceptible to nucleophilic attack. The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAᵣ) reactions and can also participate in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAᵣ)

The positions ortho and para to the nitro group are highly activated towards nucleophilic attack. In 3,5-Dibromo-2-nitropyridine, the C2 position is occupied by the nitro group, and the C3 and C5 positions are brominated. The C6 and C4 positions are also activated. Nucleophilic attack can lead to the displacement of one or both bromine atoms.

Reaction with Amines: 3,5-Dibromo-2-nitropyridine is expected to react readily with primary and secondary amines to yield the corresponding amino-substituted nitropyridines. The reaction typically proceeds by nucleophilic attack at one of the bromine-bearing carbons, followed by the elimination of the bromide ion. The regioselectivity of this reaction can be influenced by steric and electronic factors of the incoming nucleophile. Such reactions are fundamental in the synthesis of various biologically active molecules.[5]

Figure 2: General scheme for the reaction of 3,5-Dibromo-2-nitropyridine with amines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring are suitable handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for library synthesis and lead optimization in drug discovery.

Suzuki Coupling: The Suzuki coupling reaction of 3,5-Dibromo-2-nitropyridine with boronic acids or their esters in the presence of a palladium catalyst and a base would enable the formation of C-C bonds. The regioselectivity of the coupling (at the C3 or C5 position) can often be controlled by the choice of catalyst, ligands, and reaction conditions. This methodology is widely used in the synthesis of biaryl compounds, a common motif in kinase inhibitors.[6][7][8][9]

Experimental Protocol: Suzuki Cross-Coupling (General)

-

To a reaction vessel, add 3,5-Dibromo-2-nitropyridine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

-

De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery

The structural motifs accessible from 3,5-Dibromo-2-nitropyridine are prevalent in a variety of biologically active compounds. Its utility is particularly notable in the development of small molecule kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core is a well-established scaffold in the design of kinase inhibitors. The ability to functionalize the 3,5-Dibromo-2-nitropyridine core through SNAᵣ and cross-coupling reactions allows for the systematic exploration of the chemical space around the pyridine scaffold to optimize binding to the target kinase. The nitro group can also be reduced to an amino group, providing an additional point for diversification.[10][11][12][13][14]

Safety and Handling

3,5-Dibromo-2-nitropyridine is a potentially hazardous chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[15][16]

-

Inhalation: Avoid inhaling dust or vapors. May be harmful if inhaled.

-

Skin Contact: Avoid contact with skin. May cause skin irritation.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.

Waste Disposal and Quenching Procedures

All waste containing 3,5-Dibromo-2-nitropyridine should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Contaminated labware should be decontaminated before disposal. Unreacted reagents from reactions involving this compound should be quenched carefully. For example, residual organometallic reagents from cross-coupling reactions should be quenched slowly with a suitable protic solvent (e.g., isopropanol) at low temperature under an inert atmosphere before aqueous workup.[17][18][19]

Conclusion

3,5-Dibromo-2-nitropyridine is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its rich and tunable reactivity, stemming from the interplay of its bromo and nitro substituents on the pyridine core, provides access to a wide range of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

-

Common Standard Operating Procedure. (n.d.). Retrieved from [Link]

- Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)

-

Munikrishnappa, C. S., et al. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. Retrieved from [Link]

-

Standard Operating Procedures Huang Lab, February 2017. (2017). MSU Chemistry. Retrieved from [Link]

-

Quenching Solvent Drying Still Bottoms. (n.d.). Retrieved from [Link]

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).

- Alanazi, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1282, 135189.

-

Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2007). ResearchGate. Retrieved from [Link]

-

Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.

-

3-Bromo-2-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2119.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2011). Organic Letters, 13(20), 5584-5587.

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005). ResearchGate. Retrieved from [Link]

- Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (2021). Journal of Medicinal Chemistry, 64(10), 6819-6834.

-

3,5-dibromo-2-nitropyridine (C5H2Br2N2O2). (n.d.). PubChemLite. Retrieved from [Link]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 195.

- A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (2019). Google Patents.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2364-2372.

- Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993). European Patent Office.

- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). Journal of the American Chemical Society, 143(10), 3845-3853.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 3,5-DIBROMO-2-NITROPYRIDINE(610261-34-2) 1H NMR [m.chemicalbook.com]

- 2. PubChemLite - 3,5-dibromo-2-nitropyridine (C5H2Br2N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. heteroletters.org [heteroletters.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.nd.edu [chemistry.nd.edu]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 19. rubingroup.org [rubingroup.org]

electrophilic substitution reactions of 3,5-Dibromo-2-nitropyridine

An In-depth Technical Guide to the Substitution Reactions of 3,5-Dibromo-2-nitropyridine

Abstract

3,5-Dibromo-2-nitropyridine is a pivotal building block in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic architecture, characterized by a highly electron-deficient pyridine ring, dictates a fascinating yet challenging reactivity profile. This guide provides a comprehensive analysis of the substitution reactions of this substrate. We will dissect the profound electronic deactivation that renders classical electrophilic aromatic substitution (EAS) exceptionally difficult, offering a theoretical framework for predicting regiochemical outcomes under forcing conditions. More critically, we will explore the molecule's predominant and synthetically valuable reaction pathway: nucleophilic aromatic substitution (SNAr), for which the substrate is highly activated. This dual-faceted analysis offers researchers the necessary field-proven insights to effectively utilize 3,5-dibromo-2-nitropyridine in complex synthetic endeavors.

The Challenge of Electrophilic Substitution: An Analysis of Electronic Effects

The pyridine ring, due to the electronegativity of the nitrogen atom, is inherently less reactive towards electrophiles than benzene.[2][3] The reaction conditions required for electrophilic substitution on pyridine are consequently more drastic.[4] In the case of 3,5-dibromo-2-nitropyridine, this innate electronic deficiency is dramatically amplified by the cumulative effect of three powerful electron-withdrawing groups (EWGs).

-

The Nitro Group (-NO₂): As one of the most potent deactivating groups, the nitro substituent at the C2 position withdraws electron density from the ring through both inductive and resonance effects.[5][6] This significantly reduces the ring's nucleophilicity, which is a prerequisite for initiating an attack on an electrophile.

-

The Bromo Groups (-Br): While halogens are ortho-, para-directors, they are deactivating towards electrophilic attack due to their strong inductive electron withdrawal.

-

The Pyridine Nitrogen: The nitrogen atom itself acts as a strong inductive sink and can be protonated under the acidic conditions often required for EAS, further deactivating the ring by introducing a positive charge.[3][7]

This confluence of deactivating factors makes 3,5-dibromo-2-nitropyridine an exceptionally poor substrate for electrophilic aromatic substitution. Direct Friedel-Crafts alkylations and acylations are generally not feasible on such deactivated systems.[2]

Caption: Generalized workflow for the SNAr reaction on 3,5-dibromo-2-nitropyridine.

Exemplary Protocol: Amination via SNAr

This protocol describes a representative nucleophilic substitution reaction where a bromine atom is displaced by an amine.

Objective: To synthesize 5-bromo-2-nitro-3-(piperidin-1-yl)pyridine.

Materials:

-

3,5-Dibromo-2-nitropyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 3,5-dibromo-2-nitropyridine in DMF, add potassium carbonate.

-

Add piperidine dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Rationale: The choice of a polar aprotic solvent like DMF facilitates the reaction. The base (K₂CO₃) is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction. The regioselectivity (attack at C3 vs. C5) can be influenced by steric and electronic factors, but substitution is readily achieved.

Hypothetical Electrophilic Substitution: A Protocol for Forcing Conditions

While synthetically challenging, attempting an electrophilic substitution requires harsh, forcing conditions. The following outlines a general approach for a reaction like nitration.

Objective: To attempt the synthesis of 3,5-dibromo-2,X-dinitropyridine.

Warning: These reactions should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions due to the use of highly corrosive and reactive reagents at elevated temperatures.

Materials:

-

3,5-Dibromo-2-nitropyridine

-

Fuming Nitric Acid (HNO₃, >90%)

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

Proposed Procedure:

-

In a flask equipped with a reflux condenser and a drying tube, carefully add 3,5-dibromo-2-nitropyridine to fuming sulfuric acid at 0 °C.

-

Slowly add fuming nitric acid to the mixture, keeping the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 100-120 °C.

-

Maintain the temperature for several hours, monitoring the reaction by quenching small aliquots and analyzing via GC-MS or LC-MS.

-

If any conversion is observed, cool the reaction mixture carefully and pour it onto a large volume of crushed ice.

-

Neutralize with a strong base (e.g., NaOH solution) with extreme caution due to the highly exothermic nature of the process.

-

Filter any precipitate or extract with a suitable organic solvent.

-

Analyze the crude mixture for the presence of the desired product.

Causality Behind Experimental Choices:

-

Reagents: Fuming nitric acid and oleum are used to generate a high concentration of the highly reactive nitronium ion (NO₂⁺) electrophile, which is necessary to overcome the high activation energy barrier of the deactivated ring. [8]* Temperature: High temperatures are required to provide the necessary thermal energy to overcome the kinetic barrier to reaction.

Expected Outcome: The yield for such a reaction is expected to be very low. Significant decomposition of the starting material and the formation of byproducts are highly probable. The primary product, if formed, would likely be the 4-nitro isomer.

Summary and Synthetic Outlook

3,5-Dibromo-2-nitropyridine presents a classic case of reactivity dictated by powerful electronic effects.

-

Electrophilic Aromatic Substitution (EAS): This pathway is strongly disfavored due to the severe deactivation of the pyridine ring by the cumulative electron-withdrawing effects of the nitrogen atom, the nitro group, and the two bromine atoms. Reactions, if they proceed at all, require exceptionally harsh conditions and are expected to give very low yields.

-

Nucleophilic Aromatic Substitution (SNAr): This is the dominant and synthetically useful reaction pathway. The molecule is highly activated for attack by nucleophiles, allowing for the efficient displacement of the bromine atoms to introduce a wide variety of functional groups.

For the practicing chemist, 3,5-dibromo-2-nitropyridine should be viewed not as a substrate for electrophilic functionalization, but as a potent electrophilic scaffold for building molecular complexity through reactions with nucleophiles. This understanding is key to its successful application in the fields of drug discovery and materials science.

References

-

Pearson. (2024). EAS Reactions of Pyridine. Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

Blackburn, J. M., & Roizen, J. L. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines. ResearchGate. Retrieved from [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

YouTube. (2017). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

-

YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Reactivity of the Nitro Group in 3,5-Dibromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a pyridine ring substituted with two bromine atoms and a nitro group, imparts a unique and valuable reactivity profile.[2][3] This guide provides an in-depth exploration of the reactivity of the nitro group in this molecule, a critical aspect for its application in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1][][5] The electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, renders the molecule susceptible to a range of chemical transformations, making it a cornerstone for the synthesis of novel bioactive compounds.[6][7]

Core Reactivity of the Nitro Group

The chemical behavior of 3,5-Dibromo-2-nitropyridine is largely dictated by the powerful electron-withdrawing properties of the 2-nitro group. This group profoundly influences the electronic landscape of the pyridine ring, activating it for specific transformations that are central to its utility as a synthetic intermediate. The two primary reaction pathways involving the nitro group are nucleophilic aromatic substitution and reduction to the corresponding amine.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at the 2-position, in conjunction with the nitrogen atom in the pyridine ring, strongly activates the carbon atoms of the ring towards nucleophilic attack. This activation is a classic example of the principles of nucleophilic aromatic substitution (SNAr).[6][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9]

In the case of 3,5-Dibromo-2-nitropyridine, the nitro group can play a dual role:

-

Activating Group: The nitro group powerfully withdraws electron density from the pyridine ring, making the carbon atom to which it is attached (C2) highly electrophilic and thus susceptible to attack by nucleophiles.

-

Leaving Group: The nitro group itself can be displaced by a variety of nucleophiles, particularly soft nucleophiles like thiols.[10] This allows for the direct introduction of new functional groups at the 2-position.

The general mechanism for the SNAr reaction on 3,5-Dibromo-2-nitropyridine is illustrated below:

Caption: General Mechanism of Nucleophilic Aromatic Substitution on 3,5-Dibromo-2-nitropyridine.

A variety of nucleophiles can be employed in SNAr reactions with 3,5-Dibromo-2-nitropyridine, leading to a diverse range of substituted pyridines.

| Nucleophile Type | Example | Product Type |

| Oxygen Nucleophiles | Alkoxides (e.g., NaOMe) | 2-Alkoxy-3,5-dibromopyridines |

| Phenoxides (e.g., NaOPh) | 2-Phenoxy-3,5-dibromopyridines | |

| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | 2-(Phenylthio)-3,5-dibromopyridines |

| Nitrogen Nucleophiles | Amines (e.g., RNH₂) | 2-Amino-3,5-dibromopyridines |

| Azides (e.g., NaN₃) | 2-Azido-3,5-dibromopyridines |

Reduction to 2-Amino-3,5-dibromopyridine

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in organic synthesis.[11] This reaction converts 3,5-Dibromo-2-nitropyridine into 2-Amino-3,5-dibromopyridine, a key intermediate for the synthesis of a wide array of biologically active molecules.[5][12] The resulting amino group can be further functionalized, for example, through acylation, alkylation, or participation in cross-coupling reactions.

A number of methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation and the use of metal-based reducing agents in acidic media being the most common.[11][13]

| Reducing Agent | Typical Conditions | Notes |

| H₂, Pd/C | Methanol or Ethanol, room temperature | High efficiency and clean reaction profile. |

| Iron (Fe) | Acetic acid or aq. NH₄Cl | Cost-effective and suitable for large-scale synthesis. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl or Ethanol | A classic method for nitro group reduction. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Mild conditions, useful for sensitive substrates. |

| Diboronic Acid | DMF, with a catalyst like 4,4'-bipyridyl | Chemoselective reduction of the nitro group. |

Influence on the Reactivity of the Pyridine Ring

The strong electron-withdrawing nature of the 2-nitro group also influences the reactivity of the bromine atoms at the 3- and 5-positions. While the nitro group itself is a prime site for nucleophilic attack, the bromine atoms can also undergo substitution, typically under more forcing conditions or with specific catalysts, such as those used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The relative reactivity of the nitro group versus the bromine atoms will depend on the nature of the nucleophile and the reaction conditions.

Experimental Protocols

The following protocols are representative examples of the key transformations of 3,5-Dibromo-2-nitropyridine.

Protocol 1: Nucleophilic Aromatic Substitution with a Thiol

Reaction: Synthesis of 3,5-Dibromo-2-(phenylthio)pyridine.

Reagents and Materials:

-

3,5-Dibromo-2-nitropyridine

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3,5-Dibromo-2-nitropyridine (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-Dibromo-2-(phenylthio)pyridine.

Caption: Experimental Workflow for SNAr with a Thiol.

Protocol 2: Reduction of the Nitro Group

Reaction: Synthesis of 2-Amino-3,5-dibromopyridine.

Reagents and Materials:

-

3,5-Dibromo-2-nitropyridine

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 3,5-Dibromo-2-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the combined filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to yield 2-Amino-3,5-dibromopyridine, which can be further purified by recrystallization if necessary.

Caption: Experimental Workflow for Nitro Group Reduction.

Applications in Drug Development

The synthetic versatility of 3,5-Dibromo-2-nitropyridine makes it a valuable intermediate in drug discovery and development.[1][] The ability to readily displace the nitro group or reduce it to an amine allows for the construction of complex, highly substituted pyridine scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules, and the strategic functionalization of the pyridine ring is a key aspect of lead optimization in medicinal chemistry.[7] The products derived from 3,5-Dibromo-2-nitropyridine serve as precursors for the synthesis of compounds with potential applications as anti-cancer agents, antivirals, and central nervous system modulators.

Conclusion

3,5-Dibromo-2-nitropyridine is a powerful and versatile synthetic intermediate, with its reactivity being predominantly governed by the 2-nitro group. The strong electron-withdrawing nature of this group facilitates both nucleophilic aromatic substitution, where it can act as an activating group and a leaving group, and reduction to the corresponding amine. A thorough understanding of these reactivity patterns is essential for leveraging the full synthetic potential of this molecule in the design and synthesis of novel compounds for the pharmaceutical and agrochemical industries.

References

- Dolci, F., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 136-141.

-

Chem-Impex. (n.d.). 3,5-Dibromo-2-nitropyridine. Retrieved from [Link]

- Krasnikov, P. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.

- Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical reviews, 104(5), 2631-2666.

- Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 160-164.

-

PubChem. (n.d.). 3-Bromo-2-nitropyridine. Retrieved from [Link]

- Makarov, K. N., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3183.

- Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-Diaminopyridine. Organic Syntheses, 26, 16.

- Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-185.

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

- Deshmukh, S. S., & Deshmukh, S. S. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

-

PubChemLite. (n.d.). 3,5-dibromo-2-nitropyridine (C5H2Br2N2O2). Retrieved from [Link]

- Mondal, M., & Ghorai, P. (2021). Shining light on the nitro group: distinct reactivity and selectivity.

-

LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

precisionFDA. (n.d.). 3,5-DIBROMO-2-NITROPYRIDINE. Retrieved from [Link]

- Grybon, I. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786.

- Costa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3183.

- Karimov, R. R., & Hartwig, J. F. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Accounts of Chemical Research, 54(17), 3349-3362.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 3,5-dibromo-2-nitropyridine (C5H2Br2N2O2) [pubchemlite.lcsb.uni.lu]

- 3. GSRS [precision.fda.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

solubility of 3,5-Dibromo-2-nitropyridine in common organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Dibromo-2-nitropyridine

Foreword: Navigating the Data Gap in Early-Stage Development

In the landscape of pharmaceutical and agrochemical research, 3,5-Dibromo-2-nitropyridine stands as a valuable building block for synthesizing novel, high-complexity molecules.[1] Its utility as a reactive intermediate is well-recognized.[1] However, a critical gap exists in the publicly available physicochemical data for this compound, specifically regarding its solubility in common organic solvents. This guide addresses this challenge directly. In the absence of a comprehensive, pre-existing dataset, this document provides researchers, scientists, and drug development professionals with a framework for understanding, predicting, and—most importantly—experimentally determining the solubility of 3,5-Dibromo-2-nitropyridine. By combining theoretical principles with a detailed, field-proven experimental protocol, this guide empowers researchers to generate the precise data needed for their specific applications, from reaction optimization and purification to formulation development.

Physicochemical Profile and Theoretical Solubility Considerations

A foundational understanding of a compound's physical properties is the first step in predicting its behavior in solution.

Core Properties

The known physical characteristics of 3,5-Dibromo-2-nitropyridine provide initial clues to its solubility profile.

| Property | Value | Source |

| CAS Number | 610261-34-2 | [1][2][3] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][3] |

| Molecular Weight | 281.89 g/mol | [1][3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 71 - 80 °C | [1] |

Structural Analysis and Polarity Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] The molecular structure of 3,5-Dibromo-2-nitropyridine is moderately polar, a result of several contributing factors:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and allowing for potential hydrogen bonding with protic solvents.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, significantly increasing the molecule's polarity.

-

Bromo Groups (-Br): While halogens are electronegative, their contribution to overall polarity is less pronounced than the nitro group. They primarily increase the molecular weight and surface area.

Given this structure, we can anticipate the following general solubility trends:

-

High Solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Moderate to Good Solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding is possible.[6]

-

Limited Solubility in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. Recrystallization of related nitropyridines from acetone and ethanol suggests that solubility is significant at elevated temperatures but limited at room temperature.[1]

-

Poor to Insoluble in nonpolar solvents such as hexane, toluene, and diethyl ether, which cannot effectively solvate the polar regions of the molecule.

Inferred Qualitative Solubility and Recrystallization Insights

While direct quantitative data is scarce, information from synthetic procedures and purification of analogous nitropyridines provides valuable qualitative clues. For instance, solvents used for recrystallization are, by definition, those in which the compound has high solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures.

The table below summarizes the inferred qualitative solubility of 3,5-Dibromo-2-nitropyridine based on general principles and data from related compounds.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Rationale / Supporting Evidence |

| Water | Polar Protic | Insoluble | The large, nonpolar surface area from the dibrominated ring outweighs the polar functional groups.[6] |

| Methanol / Ethanol | Polar Protic | Moderately Soluble | Capable of hydrogen bonding. Ethanol is noted as a recrystallization solvent for nitropyridines, implying good solubility when heated.[1][6] |

| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | A solvent of intermediate polarity. Also used for recrystallization of related compounds.[1] |

| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble | Often used in chromatography and extractions for nitropyridines.[1] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Sparingly Soluble | Common solvent for extraction and chromatography of moderately polar compounds.[7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good solvent for a wide range of organic compounds.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | High polarity makes it an excellent solvent for many polar organic molecules.[6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO in its solvating power for polar compounds. |

| Toluene | Nonpolar Aromatic | Poorly Soluble | Lacks the polarity to effectively solvate the nitro-pyridine core. |

| Hexane / Heptane | Nonpolar Aliphatic | Insoluble | "Like dissolves like" principle predicts very poor solubility.[4] Used as an anti-solvent in purifications.[7] |

Core Protocol: Experimental Determination of Solubility

The most reliable method for obtaining precise solubility data is through direct experimental measurement. The equilibrium gravimetric method is a robust and widely accessible technique. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Rationale for the Equilibrium Gravimetric Method

This method involves creating a saturated solution of the solute in a specific solvent at a controlled temperature. By taking a known volume of the saturated supernatant, evaporating the solvent, and weighing the remaining solid, one can accurately calculate the solubility. The key to this method's trustworthiness is ensuring the system has reached equilibrium, meaning the rate of dissolution equals the rate of precipitation, which is achieved through sufficient equilibration time and constant agitation.

Experimental Workflow Diagram

Caption: Workflow for the equilibrium gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of Sample Vials:

-

To several 4 mL glass vials, add an excess amount of 3,5-Dibromo-2-nitropyridine (e.g., 50-100 mg). The key is to ensure undissolved solid remains at the end of the experiment to confirm saturation.

-

Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial. Perform each solvent experiment in triplicate for statistical validity.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or on a stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C).

-

Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is fully reached.

-

-

Sample Isolation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

-

Alternatively, centrifuge the vials at the experimental temperature to pellet the undissolved solid.

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

-

-

Solvent Evaporation and Measurement:

-

Transfer the aliquot to a pre-weighed (tared) vial.

-

Remove the solvent under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Avoid excessive heat to prevent degradation of the compound.

-

Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

-

Weigh the vial containing the dried solute. The difference between this final weight and the tare weight is the mass of the dissolved 3,5-Dibromo-2-nitropyridine.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot (mL)

-

To express solubility in mol/L, convert the mass to moles using the molecular weight (281.89 g/mol ).

-

Safety, Handling, and Waste Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. Aromatic nitro compounds and their derivatives require careful handling.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Engineering Controls: All handling of solid 3,5-Dibromo-2-nitropyridine and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Handling Precautions: Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[11][12] Wash hands thoroughly after handling.[9]

-

Waste Disposal: All waste materials, including excess solid and solutions, should be collected in a designated hazardous waste container for proper disposal according to institutional and local regulations.[6]

Conclusion

References

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Boston. [Link]

-

Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

-

MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Cleanchem Laboratories. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Utility of 3,5-Dibromo-2-nitropyridine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3,5-dibromo-2-nitropyridine has emerged as a powerful and versatile intermediate, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique electronic and steric properties, arising from the interplay of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine core, offer a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 3,5-dibromo-2-nitropyridine, equipping researchers with the knowledge to effectively harness its synthetic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application. 3,5-Dibromo-2-nitropyridine is a pale yellow crystalline solid with a melting point range of 71-80 °C.[1] Its molecular formula is C₅H₂Br₂N₂O₂, corresponding to a molecular weight of 281.89 g/mol .[1][2]

Table 1: Physicochemical Properties of 3,5-Dibromo-2-nitropyridine

| Property | Value | Reference(s) |

| CAS Number | 610261-34-2 | [1][3] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2] |

| Molecular Weight | 281.89 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 71 - 80 °C | [1] |

| Purity | ≥ 99% (GC) | [1] |

Safety and Handling: 3,5-Dibromo-2-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a dry, sealed container at 0-8 °C.[1][2]

Synthesis of the Core Building Block

The efficient synthesis of 3,5-dibromo-2-nitropyridine is a critical first step for its utilization. While various methods for the synthesis of substituted pyridines exist, a common and effective route to 3,5-dibromo-2-nitropyridine involves the diazotization of 2-amino-3,5-dibromopyridine followed by a Sandmeyer-type reaction.

Protocol 1: Synthesis of 3,5-Dibromo-2-nitropyridine via Diazotization

This protocol outlines a plausible synthetic route based on established methodologies for similar transformations.

Step 1: Bromination of 2-Aminopyridine

The synthesis begins with the bromination of 2-aminopyridine. It is important to control the stoichiometry of the brominating agent to favor the formation of the desired 2-amino-3,5-dibromopyridine, as over-bromination can occur.

Step 2: Diazotization of 2-Amino-3,5-dibromopyridine and Nitration

The subsequent step involves the conversion of the amino group to a diazonium salt, which is then displaced by a nitro group.

Materials:

-

2-Amino-3,5-dibromopyridine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2-amino-3,5-dibromopyridine in concentrated sulfuric acid. Cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for a designated time to ensure complete formation of the diazonium salt.

-

Nitration: In a separate flask, prepare a solution for the introduction of the nitro group. The specific reagents for this step can vary, but a common method involves the use of a nitrite salt in the presence of a copper catalyst.

-

Reaction: Slowly add the cold diazonium salt solution to the nitrating mixture. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up: After the reaction is complete, neutralize the mixture with a base such as sodium hydroxide solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3,5-dibromo-2-nitropyridine.

Caption: Synthetic workflow for 3,5-dibromo-2-nitropyridine.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 3,5-dibromo-2-nitropyridine stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack and also influences the regioselectivity of various transformations. The two bromine atoms at positions 3 and 5 serve as versatile handles for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position is particularly susceptible to displacement by various nucleophiles, including alkoxides, thiolates, and amines. This reactivity provides a straightforward method for introducing diverse functionalities at this position.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.[1][5] The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge in this intermediate.

Caption: General mechanism of SNAr on 3,5-dibromo-2-nitropyridine.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol provides a general procedure for the methoxylation of 3,5-dibromo-2-nitropyridine, a common transformation in the synthesis of more complex molecules.

Materials:

-

3,5-Dibromo-2-nitropyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH) or an aprotic solvent like DMF

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3,5-dibromo-2-nitropyridine in anhydrous methanol or DMF.

-

Reagent Addition: Add sodium methoxide portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 3-bromo-5-methoxy-2-nitropyridine.[6]

Palladium-Catalyzed Cross-Coupling Reactions